(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride

Catalog No.
S12781275
CAS No.
M.F
C14H29ClN2O3
M. Wt
308.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl...

Product Name

(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride

IUPAC Name

(3S)-3-[[[2-(ethylamino)-2-methylpropanoyl]amino]methyl]-5-methylhexanoic acid;hydrochloride

Molecular Formula

C14H29ClN2O3

Molecular Weight

308.84 g/mol

InChI

InChI=1S/C14H28N2O3.ClH/c1-6-16-14(4,5)13(19)15-9-11(7-10(2)3)8-12(17)18;/h10-11,16H,6-9H2,1-5H3,(H,15,19)(H,17,18);1H/t11-;/m0./s1

InChI Key

BUUMLRRDVMVDIF-MERQFXBCSA-N

Canonical SMILES

CCNC(C)(C)C(=O)NCC(CC(C)C)CC(=O)O.Cl

Isomeric SMILES

CCNC(C)(C)C(=O)NC[C@@H](CC(C)C)CC(=O)O.Cl

(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride is a synthetic compound characterized by its complex structure, which includes an amino acid derivative and a hydrochloride salt. The compound features a chiral center at the 3-position, indicating that it has stereoisomers. Its molecular formula is C₁₃H₁₉ClN₂O₂, and it possesses both hydrophilic and lipophilic properties due to the presence of an amine group and a carboxylic acid moiety.

Typical of amino acids and their derivatives. Key reactions include:

  • Amide Formation: The amine group can react with carboxylic acids to form amides, which are crucial in peptide synthesis.
  • Acid-Base Reactions: The carboxylic acid can donate a proton, making the compound behave as an acid in aqueous solutions.
  • Hydrochloride Salt Formation: The hydrochloride form enhances solubility in water, facilitating biological assays and applications.

These reactions are essential for understanding the compound's reactivity in biological systems.

Preliminary studies suggest that (3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride may exhibit bioactivity related to its structural components. The presence of the ethylamino group suggests potential interactions with neurotransmitter receptors, while the carboxylic acid may influence metabolic pathways.

Research indicates that compounds with similar structural motifs often demonstrate activity against various biological targets, including enzymes and receptors involved in metabolic processes .

The synthesis of (3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride typically involves several steps:

  • Starting Materials: The synthesis begins with readily available amino acids or their derivatives.
  • Amidation Reaction: The ethylamine is reacted with an activated carboxylic acid derivative to form the amide bond.
  • Chiral Resolution: If necessary, chiral resolution techniques can be employed to obtain the desired stereoisomer.
  • Salt Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

These methods allow for the efficient production of the compound while maintaining its biological integrity.

(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride has potential applications in:

  • Pharmaceutical Development: As a precursor for synthesizing more complex molecules targeting specific biological pathways.
  • Biochemical Research: In studies investigating amino acid metabolism or receptor interactions.
  • Drug Formulation: Due to its solubility properties, it may be useful in developing formulations for oral or injectable drugs.

Interaction studies are crucial for understanding how (3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride interacts with biological macromolecules:

  • Enzyme Inhibition Assays: Testing its ability to inhibit specific enzymes can reveal its potential as a therapeutic agent.
  • Receptor Binding Studies: Investigating binding affinity to neurotransmitter receptors can elucidate its role in neurological pathways.
  • Quantitative Structure-Activity Relationship Analysis: This approach can help predict biological activity based on structural modifications .

Several compounds share structural similarities with (3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride. These include:

Compound NameStructural FeaturesUnique Aspects
1. ValineBranched-chain amino acidNaturally occurring
2. LeucineSimilar branched structureEssential amino acid
3. PhenylalanineAromatic side chainPrecursor to neurotransmitters
4. L-CarnitineContains quaternary ammoniumInvolved in fatty acid metabolism

While these compounds share some structural characteristics, (3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride is unique due to its specific functional groups and stereochemistry, which may confer distinct biological activities.

(3S)-3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride is a hydrochlorinated derivative of a branched-chain amino acid. Its molecular formula is C₁₄H₂₉ClN₂O₃, with a molecular weight of 308.84 g/mol. The compound’s International Union of Pure and Applied Chemistry (IUPAC) name reflects its stereochemical configuration and functional groups:

  • 3S configuration at the third carbon of the hexanoic acid backbone.
  • 2-(Ethylamino)-2-methylpropanamido substituent attached via a methylene bridge.
  • 5-Methylhexanoic acid core with a terminal carboxylic acid group.
  • Hydrochloride salt form, enhancing solubility and stability.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1909287-89-3
Molecular FormulaC₁₄H₂₉ClN₂O₃
Molecular Weight308.84 g/mol
IUPAC Name(3S)-3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride

The stereochemistry of the 3S position is critical for its biological interactions, as enantiomeric purity often dictates pharmacological activity. The hydrochloride salt form improves crystallinity and facilitates handling in synthetic workflows.

Historical Context in Synthetic Organic Chemistry

The synthesis of chiral amino acid derivatives like this compound has evolved alongside advancements in asymmetric catalysis and green chemistry. Early methods relied on chiral pool synthesis, utilizing naturally occurring amino acids as starting materials. However, the demand for non-proteinogenic analogs necessitated innovative approaches:

Traditional Synthetic Routes

  • Peptide Coupling: The amide bond between 2-(ethylamino)-2-methylpropanamide and the hexanoic acid backbone is formed via carbodiimide-mediated coupling.
  • Stereochemical Control: Chiral auxiliaries or enantioselective catalysts ensure the 3S configuration is preserved during synthesis.

Modern Enzymatic Methods

Recent developments emphasize enzymatic dynamic kinetic resolution, which combines racemization and selective transformation to achieve high enantiomeric excess. For example, CtNHase (a nitrile hydratase) has been employed in Tris-hydrochloric acid buffer systems to optimize yield and sustainability.

Table 2: Evolution of Synthetic Methodologies

EraMethodKey Advancements
1980s–2000sChiral Pool SynthesisUse of natural amino acids as precursors
2000s–2010sAsymmetric CatalysisTransition-metal catalysts for enantiocontrol
2020s–PresentBiocatalytic ResolutionEnzymatic systems for green synthesis

These advancements underscore the compound’s role in driving methodological innovation, particularly in minimizing waste and improving atom economy.

Significance in Chiral Amino Acid Derivatives Research

Chiral amino acid derivatives are pivotal in drug discovery due to their ability to interact selectively with biological targets. This compound’s structural features make it a valuable scaffold for several applications:

Structural Determinants of Activity

  • Branched Aliphatic Chain: The 5-methylhexanoic acid moiety enhances lipid solubility, potentially improving membrane permeability.
  • Ethylamino-Methylpropanamido Group: This substituent introduces hydrogen-bonding capabilities, critical for binding to enzymatic active sites.
  • Hydrochloride Salt: Improves bioavailability by increasing aqueous solubility.

Research Applications

  • Enzyme Inhibition Studies: Analogous compounds have been used to probe plasminogen activation pathways, suggesting utility in antifibrinolytic therapy.
  • Peptide Mimetics: The amide bond and chiral center enable its integration into peptidomimetic drugs, which mimic natural peptides while resisting proteolytic degradation.

Case Study: Dynamic Kinetic Resolution

A 2025 study demonstrated the use of CtNHase in a Tris-hydrochloric acid buffer (200 mM, pH 7.5) to synthesize this compound with 88% yield and >99% enantiomeric excess. This method reduced reliance on hazardous solvents, aligning with green chemistry principles.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

308.1866705 g/mol

Monoisotopic Mass

308.1866705 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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